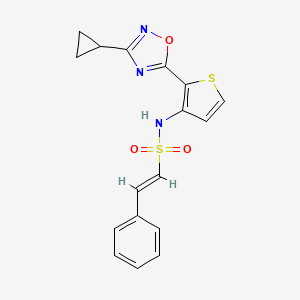
(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure comprises a thiophene moiety linked to a cyclopropyl-substituted oxadiazole and a phenylethenesulfonamide group. The molecular formula is C16H16N4O2S, and its molecular weight is approximately 340.39 g/mol. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its pharmacological effects, particularly in relation to cancer therapy and neurological disorders.
Anticancer Activity
Research indicates that compounds with oxadiazole derivatives exhibit significant anticancer properties. For example, studies have shown that similar oxadiazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A specific investigation into related oxadiazole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that this compound may possess similar properties.
Neurological Effects
The compound has also been explored for its effects on the central nervous system. Preliminary findings suggest that it may act as a selective modulator of muscarinic receptors, which are implicated in cognitive functions. A study involving related compounds indicated potential benefits in models of Alzheimer's disease, where modulation of cholinergic signaling is critical.
Case Studies
- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
- Muscarinic Receptor Modulation : Another study focused on the synthesis of muscarinic receptor agonists derived from oxadiazoles. The results showed that certain derivatives could selectively activate M1 receptors while antagonizing M2 and M3 receptors. This dual action could provide therapeutic avenues for treating cognitive deficits associated with neurodegenerative diseases .
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
(E)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-25(22,11-9-12-4-2-1-3-5-12)20-14-8-10-24-15(14)17-18-16(19-23-17)13-6-7-13/h1-5,8-11,13,20H,6-7H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQMJIWRYJZHID-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













